![molecular formula C17H17N7O2S B2569112 N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 577985-27-4](/img/structure/B2569112.png)
N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N7O2S and its molecular weight is 383.43. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Agents in Parkinson’s Disease
The compound has been identified as a potential neuroprotective agent in the treatment of Parkinson’s disease . It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Inhibitor of Alpha-Synuclein Aggregation
The compound has been found to slightly reduce the aggregation of alpha-synuclein, a protein that forms intracellular proteinaceous accumulations in Parkinson’s disease . This could potentially slow down the progression of the disease.
Protein Kinase Inhibition
The compound has been synthesized and evaluated towards a panel of protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Design and Synthesis of New Heteroaromatic Compounds
The compound is part of ongoing studies focused on the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .
Investigation of Molecular Shape
The compound has been used to investigate the importance of molecular shape in protein kinase inhibitors . The planar structure of the compound was found to be critical for its inhibitory potency.
Mechanism of Action
Target of Action
The primary target of the compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” is alpha-synuclein (α-syn), an intrinsically disordered protein that in pathological conditions creates amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” interacts with α-syn, inhibiting its aggregation. This interaction prevents the formation of amyloid aggregates, which are a common pathological hallmark in neurodegenerative diseases .
Biochemical Pathways
The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting α-syn aggregation, the compound can prevent these pathological changes.
Pharmacokinetics
The compound has shown in vivo efficacy, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The action of “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” results in the prevention of neurodegeneration caused by α-syn aggregation. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-11(25)20-13-2-4-14(5-3-13)21-15(26)10-27-17-23-22-16(24(17)18)12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVFGUFOZHPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
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